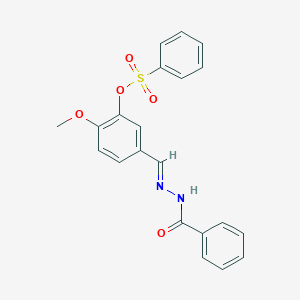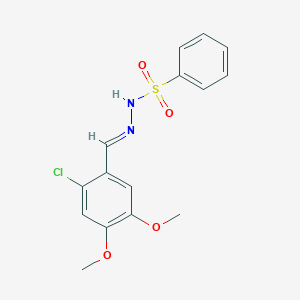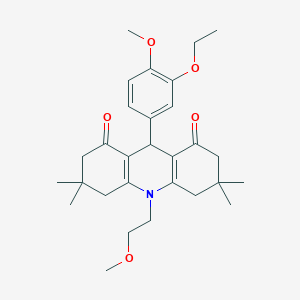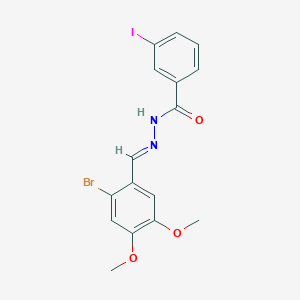
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a ketone group (C=O), a carbon-carbon double bond (C=C), and ether groups (C-O-C) from the methoxy groups. The bromine atom would be a significant site of high electron density .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl rings, addition reactions at the carbon-carbon double bond, or nucleophilic attack at the carbonyl carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the bromine atom .
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
The molecular structure of compounds similar to 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, have been studied for their crystal structures and intermolecular interactions. These studies reveal details about the dihedral angles, planarity, and weak interactions like C—H⋯O, C—H⋯Br, and π–π stacking, contributing to a deeper understanding of their molecular architecture (Jasinski et al., 2010).
Synthesis and Chemical Properties
Research on related compounds has focused on synthesis methods and chemical properties. For instance, studies on the synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines offer insights into the chemical reactions and yields of similar bromophenyl compounds (Lygin & Meijere, 2009). Additionally, research on the bromination of related compounds and their reactions under various conditions provides valuable information about their chemical behavior and potential applications (Çetinkaya et al., 2011).
Optoelectronic and Semiconductor Applications
Some studies explore the optoelectronic properties of related chalcone derivatives, highlighting their potential in semiconductor devices. For instance, the nonlinear optical (NLO) properties and electron transfer integrals of certain bromophenyl propenone compounds suggest their suitability for use in organic semiconductor devices (Shkir et al., 2019).
Biological and Medicinal Research
Although information on drug use and dosage is excluded, some research has been conducted on the biological properties of similar compounds. For example, studies on the anti-inflammatory and gastroprotective properties of chalcones related to this compound could provide a foundation for further biomedical research (Okunrobo et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKGCASISVFTMA-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)

![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B423306.png)

![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423309.png)

![3,4-dichloro-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B423311.png)
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)
![2-Methoxy-5-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B423315.png)
![2-methoxy-5-{(E)-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B423317.png)

![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B423320.png)
